molecular formula C20H28N2O2 B12695352 2-Dodecyl-1,3-phenylene diisocyanate CAS No. 93859-03-1

2-Dodecyl-1,3-phenylene diisocyanate

Cat. No.: B12695352
CAS No.: 93859-03-1
M. Wt: 328.4 g/mol
InChI Key: HOFCVMOJMJPJEW-UHFFFAOYSA-N
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Description

2-Dodecyl-1,3-phenylene diisocyanate: is an organic compound with the molecular formula C20H28N2O2 . It is a derivative of phenylene diisocyanate, where the phenyl ring is substituted with a dodecyl group at the 2-position. This compound is known for its reactivity due to the presence of two isocyanate groups, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecyl-1,3-phenylene diisocyanate typically involves the reaction of 2-dodecyl-1,3-phenylenediamine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate groups. The process requires careful handling of phosgene, a toxic and hazardous reagent .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle phosgene safely and efficiently. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyl-1,3-phenylene diisocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Dodecyl-1,3-phenylene diisocyanate is used in the synthesis of polymers and polyurethanes. Its reactivity with various nucleophiles makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, it is used to modify proteins and other biomolecules. Its ability to form stable urea and carbamate linkages is exploited in the development of bioconjugates and drug delivery systems .

Industry: In the industrial sector, it is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Dodecyl-1,3-phenylene diisocyanate involves the nucleophilic attack on the isocyanate groups. The isocyanate groups are highly electrophilic, making them susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This results in the formation of urea or carbamate linkages, depending on the nucleophile involved .

Comparison with Similar Compounds

  • 1,3-Phenylene diisocyanate
  • 1,4-Phenylene diisocyanate
  • 4,4’-Methylenebis(phenyl isocyanate)

Comparison: 2-Dodecyl-1,3-phenylene diisocyanate is unique due to the presence of the dodecyl group

Properties

CAS No.

93859-03-1

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-dodecyl-1,3-diisocyanatobenzene

InChI

InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-18-19(21-16-23)14-12-15-20(18)22-17-24/h12,14-15H,2-11,13H2,1H3

InChI Key

HOFCVMOJMJPJEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC=C1N=C=O)N=C=O

Origin of Product

United States

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